(Z)-[(3E)-1,1,1,5,5,5-Hexafluoro-3-hydrazinylidene-4-(trifluoromethyl)pentan-2-ylidene]hydrazine
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Overview
Description
(Z)-[(3E)-1,1,1,5,5,5-Hexafluoro-3-hydrazinylidene-4-(trifluoromethyl)pentan-2-ylidene]hydrazine is a synthetic compound characterized by its unique structure featuring multiple fluorine atoms and hydrazine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[(3E)-1,1,1,5,5,5-Hexafluoro-3-hydrazinylidene-4-(trifluoromethyl)pentan-2-ylidene]hydrazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as hexafluoroacetone and hydrazine derivatives.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including low temperatures and inert atmospheres, to prevent unwanted side reactions.
Catalysts: Catalysts such as transition metal complexes may be used to facilitate the reaction and improve yield.
Purification: The final product is purified using techniques like column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring safety protocols are in place, and implementing efficient purification processes to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Catalysts: Transition metal complexes, acids, or bases may be used as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones, while reduction could produce hydrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-[(3E)-1,1,1,5,5,5-Hexafluoro-3-hydrazinylidene-4-(trifluoromethyl)pentan-2-ylidene]hydrazine is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in selective transformations, making it valuable for the synthesis of complex molecules.
Biology
In biological research, this compound may be explored for its potential as a biochemical probe. Its fluorinated groups can enhance the stability and bioavailability of molecules, making it useful in studying enzyme interactions and metabolic pathways.
Medicine
The compound’s potential medicinal applications include its use as a scaffold for drug development. Its unique structure could be modified to create new pharmaceuticals with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as fluorinated polymers and coatings, which benefit from its chemical stability and resistance to degradation.
Mechanism of Action
The mechanism by which (Z)-[(3E)-1,1,1,5,5,5-Hexafluoro-3-hydrazinylidene-4-(trifluoromethyl)pentan-2-ylidene]hydrazine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The hydrazine groups can participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Hexafluoroacetone Hydrazone: Shares the hexafluoroacetone moiety but lacks the additional trifluoromethyl group.
Trifluoromethylhydrazine: Contains the trifluoromethyl group but differs in the overall structure and functional groups.
Uniqueness
(Z)-[(3E)-1,1,1,5,5,5-Hexafluoro-3-hydrazinylidene-4-(trifluoromethyl)pentan-2-ylidene]hydrazine is unique due to its combination of multiple fluorine atoms and hydrazine groups, which confer distinct chemical properties. This makes it more reactive and versatile compared to similar compounds, allowing for a broader range of applications in scientific research and industry.
Properties
Molecular Formula |
C6H5F9N4 |
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Molecular Weight |
304.12 g/mol |
IUPAC Name |
(E)-[(2Z)-1,1,1,5,5,5-hexafluoro-2-hydrazinylidene-4-(trifluoromethyl)pentan-3-ylidene]hydrazine |
InChI |
InChI=1S/C6H5F9N4/c7-4(8,9)2(5(10,11)12)1(18-16)3(19-17)6(13,14)15/h2H,16-17H2/b18-1+,19-3- |
InChI Key |
LOQOYASUDDSUIA-ZRUCTRJUSA-N |
Isomeric SMILES |
C(/C(=N\N)/C(=N/N)/C(F)(F)F)(C(F)(F)F)C(F)(F)F |
Canonical SMILES |
C(C(=NN)C(=NN)C(F)(F)F)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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